Soyasaponin I
Overview
Description
Soyasaponin Bb is a triterpenoid saponin predominantly found in soybeans and other legumes. It belongs to the group B soyasaponins, which are known for their diverse biological activities. Soyasaponin Bb has garnered significant attention due to its abundance and notable bioactive properties, including anti-inflammatory, antioxidant, and osteogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of soyasaponin Bb typically involves extraction from natural sources such as soybeans. A common method includes the use of organic-water mixed solvents. For instance, a crude soyasaponin extract can be mixed with acetone-water solutions containing hydrochloric acid to precipitate soyasaponin Bb . The precipitate is then further purified using additional solvent mixtures to isolate soyasaponin Bb with a yield of approximately 30% .
Industrial Production Methods: Industrial production of soyasaponin Bb often employs a solubility-based separation technique. This method involves mixing whole soybean flour with methanol to extract hydrophobic components, followed by the addition of aqueous borax solution and acidification to obtain a precipitate containing soyasaponin Bb . The precipitate is then washed with 1-octanol to remove other hydrophobic soyasaponins, resulting in a purified product .
Chemical Reactions Analysis
Types of Reactions: Soyasaponin Bb undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down soyasaponin Bb into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize soyasaponin Bb, potentially altering its biological activity.
Reduction: Reducing agents like sodium borohydride can reduce soyasaponin Bb, affecting its structural integrity.
Major Products Formed: The hydrolysis of soyasaponin Bb typically yields its aglycone, soyasapogenol B, and various sugar moieties .
Scientific Research Applications
Soyasaponin Bb has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural surfactant due to its amphiphilic nature.
- Studied for its potential to form stable emulsions in food and cosmetic products.
Biology:
- Investigated for its role in plant-microbe interactions, particularly in the rhizosphere of legumes .
Medicine:
- Demonstrated anti-inflammatory properties by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts .
- Shown to enhance bone morphogenetic protein-2-dependent osteogenic differentiation, making it a potential therapeutic agent for osteoporosis .
Industry:
- Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
Soyasaponin Bb exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Soyasaponin Bb reduces inflammation by downregulating MyD88 expression and inhibiting the recruitment of TLR4 and MyD88 into lipid rafts.
Osteogenic Activity: It enhances the expression of runt-related transcription factor 2 (Runx2) and alkaline phosphatase, promoting osteoblast differentiation and bone formation.
Antioxidant Properties: Soyasaponin Bb induces the expression of heme oxygenase-1, protecting cells from oxidative stress.
Comparison with Similar Compounds
Soyasaponin Bb is unique among soyasaponins due to its specific biological activities and structural features. Similar compounds include:
Soyasaponin Bc: Another group B soyasaponin with similar solubility properties but different biological activities.
Soyasaponin βg and βa: Conjugated soyasaponins with additional functional groups, leading to distinct solubility and bioactivity profiles.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDAHAWQAGSZDD-IOVCITQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031429 | |
Record name | Soyasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Soyasaponin I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51330-27-9 | |
Record name | Soyasaponin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51330-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyasaponin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Soyasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Soyasaponin I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 240 °C | |
Record name | Soyasaponin I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
A: Soyasaponin I acts as a renin inhibitor, targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) [, ]. This inhibition disrupts the RAAS pathway, ultimately leading to a decrease in blood pressure.
A: Molecular docking simulations and molecular dynamics studies suggest that while this compound binds to the active site of renin, it may not completely block angiotensinogen binding []. This suggests a potential partial non-competitive inhibition mechanism, attenuating the formation of the renin-angiotensinogen complex.
A: Research indicates that this compound inhibits the NF-κB pathway, a key regulator of inflammation [, ]. This inhibition leads to decreased production of pro-inflammatory cytokines (TNF-α and IL-1β), inflammatory mediators (NO and PGE2), and inflammatory enzymes (COX-2 and iNOS) [].
A: this compound has a molecular formula of C48H78O18 and a molecular weight of 943.1 g/mol [, ].
ANone: this compound can be identified through various spectroscopic techniques. Key data points include:
- NMR: 1H and 13C NMR spectra are crucial for structural elucidation, particularly for determining the sugar moiety attachments and stereochemistry [, , , ].
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and fast atom bombardment mass spectrometry (FAB-MS) are used to determine the molecular weight and fragmentation patterns [, , , ].
A: The stability of this compound can be affected by storage conditions. Studies have shown that the ratio of this compound to its DDMP-conjugated form increases with storage time in dehulled peas, suggesting hydrolysis of the conjugate during storage [].
A: this compound itself does not possess catalytic properties. It is a substrate for enzymes like saponin hydrolases that cleave its glycosidic bonds [].
A: Yes, molecular docking simulations and molecular dynamics studies have been employed to investigate the interaction of this compound with renin, providing insights into its potential inhibitory mechanism [, ].
A: * Anti-complementary activity: The presence of a trisaccharide group in this compound contributes to its anti-complementary activity, which is more potent compared to diglycosidic or monoglycosidic analogs []. The free acid form of the glucuronic acid moiety also plays a crucial role in this activity [].* Anti-HSV-1 activity: The presence of a glucosyl unit in the central sugar moiety enhances anti-HSV-1 activity []. Additionally, a carbonyl group at C-22 of the aglycone moiety contributes more to the activity than a hydroxyl group at the same position, while a hydroxyl group at C-24 might reduce the activity [].* Hepatoprotective activity: Studies comparing this compound with its aglycone (soyasapogenol B) and its metabolites (soyasapogenol B monoglucuronide, Soyasaponin III) indicate that the type and number of sugar moieties attached to the aglycone influence the hepatoprotective activity [, ].
A: this compound exhibits low absorption in human intestinal cells and undergoes significant metabolism by gut microorganisms, leading to low bioavailability []. Formulating strategies that enhance its stability in the gastrointestinal tract and improve its absorption could increase its bioavailability.
ANone: Specific SHE regulations concerning this compound are currently unavailable as it is not yet a registered pharmaceutical product.
A: Studies show limited absorption of this compound in the human gut []. It is primarily metabolized by intestinal microflora into soyasapogenol B, which is then excreted in feces [, ].
A:
Anti-inflammatory activity: LPS-stimulated mouse peritoneal macrophages have been used to assess the inhibitory effects of this compound on inflammatory markers [].* Hepatoprotective activity: Primary cultures of rat hepatocytes have been used to evaluate the protective effects of this compound and its analogs against immunologically-induced liver injury [].* Cytotoxicity:* Various cancer cell lines, including A549, MCF7, HeLa, and HepG2, have been used to assess the cytotoxic potential of this compound and its metabolite, soyasapogenol B [].
A: * Hypertension: Spontaneously hypertensive rats have been used to investigate the anti-hypertensive effects of this compound [].* Colitis: The TNBS-induced colitis mouse model has been used to study the anti-inflammatory effects of this compound in vivo [].* Gastric ulcers: Diclofenac-induced gastric ulcers in rats have been used to investigate the gastroprotective effects of this compound [].
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